molecular formula C6H9ClO B1600055 Hex-5-enoyl Chloride CAS No. 36394-07-7

Hex-5-enoyl Chloride

Cat. No.: B1600055
CAS No.: 36394-07-7
M. Wt: 132.59 g/mol
InChI Key: PKNLWLCURZNADF-UHFFFAOYSA-N
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Description

Hex-5-enoyl Chloride is an organic compound with the molecular formula C6H9ClO. It is a colorless liquid with a pungent odor and is commonly used as a reagent in organic synthesis. This compound is particularly notable for its role in the formation of various organic molecules through acylation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-5-enoyl Chloride can be synthesized through the reaction of 5-hexenoic acid with thionyl chloride. The reaction typically proceeds as follows:

C6H9COOH+SOCl2C6H9COCl+SO2+HCl\text{C}_6\text{H}_9\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_9\text{COCl} + \text{SO}_2 + \text{HCl} C6​H9​COOH+SOCl2​→C6​H9​COCl+SO2​+HCl

In this reaction, 5-hexenoic acid reacts with thionyl chloride to produce 5-hexenoyl chloride, sulfur dioxide, and hydrogen chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 5-hexenoyl chloride follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment with precise temperature and pressure conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Hex-5-enoyl Chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 5-hexenoic acid and hydrogen chloride.

    Reduction: It can be reduced to the corresponding aldehyde or alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Amines: React with 5-hexenoyl chloride to form amides under mild conditions.

    Alcohols: React with 5-hexenoyl chloride in the presence of a base to form esters.

    Water: Hydrolyzes 5-hexenoyl chloride to form 5-hexenoic acid.

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    5-Hexenoic Acid: Formed from hydrolysis.

Scientific Research Applications

Hex-5-enoyl Chloride is used in various scientific research applications, including:

    Organic Synthesis: It is used as an acylating agent to introduce the 5-hexenoyl group into organic molecules.

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the modification of polymers and the synthesis of functional materials.

    Biological Studies: It is used to study enzyme-catalyzed reactions and the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of Hex-5-enoyl Chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the 5-hexenoyl group into the target molecule. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    Hexanoyl Chloride: Similar in structure but lacks the double bond present in 5-hexenoyl chloride.

    Pent-4-enoyl Chloride: Similar in structure but has a shorter carbon chain.

    Hept-6-enoyl Chloride: Similar in structure but has a longer carbon chain.

Uniqueness

Hex-5-enoyl Chloride is unique due to the presence of a double bond in its structure, which imparts distinct reactivity and properties compared to its saturated analogs. This double bond allows for additional functionalization and reactivity, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

hex-5-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c1-2-3-4-5-6(7)8/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNLWLCURZNADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450338
Record name 5-Hexenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36394-07-7
Record name 5-Hexenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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